Trihexyphenidyl Hydrochloride is a synthetic, substituted piperidine compound classified as an anticholinergic agent. [] In scientific research, it serves as a valuable tool for investigating the cholinergic system and its role in various physiological and pathological processes.
Synthesis Analysis
Trihexyphenidyl Hydrochloride can be synthesized using (S)-(-)-3-cyclohexyl-3-hydroxy-3-phenylpropanoic acid as a chiral synthon. [] Both enantiomers of this chiral synthon are prepared by optical resolution of the racemate, employing (R)- and (S)-1-phenylethylamine as resolving agents. [] The synthesis involves multiple steps, including esterification, Grignard reaction, and hydrolysis, ultimately yielding the desired Trihexyphenidyl Hydrochloride. []
Molecular Structure Analysis
The cation of Trihexyphenidyl Hydrochloride (1-(3-cyclohexyl-3-hydroxy-3-phenylpropyl)piperidinium chloride) features both cyclohexyl and piperidine rings in chair conformations. [] Crystallographic studies reveal that the salt, obtained from a racemic solution, crystallizes in the chiral P21212 space group. [] This indicates that, in the absence of any chirality-inducing process, the polycrystalline powders consist of an equivalent mixture of R and S enantiomers, forming a racemic conglomerate. []
Mechanism of Action
Trihexyphenidyl Hydrochloride primarily acts as a muscarinic receptor antagonist, blocking the action of acetylcholine in the central and peripheral nervous system. [] This antagonism helps balance the cholinergic and dopaminergic activity in the basal ganglia, leading to symptomatic improvement in conditions like Parkinson's disease. []
Physical and Chemical Properties Analysis
Trihexyphenidyl Hydrochloride is a white, crystalline powder. [] Detailed analysis of its specific physical and chemical properties, like solubility, melting point, and spectral data, can be found in relevant scientific literature.
Applications
Investigating cholinergic dysfunction: By antagonizing muscarinic receptors, Trihexyphenidyl Hydrochloride serves as a valuable tool for studying the role of the cholinergic system in various physiological and pathological processes. [] For example, it has been used to study cholinergic dysfunction in neurodegenerative diseases like Parkinson's disease. [, ]
Developing analytical methods: The interaction between Trihexyphenidyl Hydrochloride and tetraphenylborate has been utilized to develop sensitive and selective potentiometric methods for quantifying the compound in pharmaceutical and biological samples. []
Exploring therapeutic potential in various conditions: Research has investigated the therapeutic potential of Trihexyphenidyl Hydrochloride in conditions like restless legs syndrome [], variant angina [, ], and essential tremor. [] While some studies have shown promising results, further research is needed to fully understand its therapeutic efficacy and safety in these contexts.
Future Directions
Developing novel drug delivery systems: Exploring innovative drug delivery systems, like ethosomes, to enhance the effectiveness and safety of Trihexyphenidyl Hydrochloride therapy. []
Related Compounds
Chlorpromazine hydrochloride
Compound Description: Chlorpromazine hydrochloride is a first-generation antipsychotic medication used to treat schizophrenia and other psychotic disorders. [, , , ] It exerts its effects by blocking dopamine receptors in the brain.
Relevance: Chlorpromazine hydrochloride is often co-administered with trihexyphenidyl hydrochloride to manage the extrapyramidal side effects (EPS) induced by the former. [, , , ] These side effects, such as tremors and rigidity, are caused by the blockade of dopamine receptors in the basal ganglia, a brain region involved in motor control. Trihexyphenidyl hydrochloride, an anticholinergic drug, helps alleviate these side effects by restoring the balance between cholinergic and dopaminergic activity in the basal ganglia. [, , , ]
Trifluoperazine Hydrochloride
Compound Description: Trifluoperazine hydrochloride is a typical antipsychotic medication belonging to the phenothiazine class. [, , , , ] It is primarily used to treat schizophrenia and other psychotic disorders.
Relevance: Similar to chlorpromazine hydrochloride, trifluoperazine hydrochloride can cause extrapyramidal side effects due to its dopamine-blocking properties. [, , , , ] Therefore, it is often co-formulated or co-administered with trihexyphenidyl hydrochloride to manage these side effects. [, , , , ]
Haloperidol
Compound Description: Haloperidol is a typical antipsychotic medication belonging to the butyrophenone class. [, ] It is used to treat schizophrenia, acute psychotic states, and delirium.
Relevance: Like other typical antipsychotics, haloperidol can induce extrapyramidal side effects. [, ] Therefore, it is often combined with trihexyphenidyl hydrochloride in tablet formulations to counteract these side effects. [, ]
Risperidone
Compound Description: Risperidone is an atypical antipsychotic medication used to treat schizophrenia, bipolar disorder, and irritability associated with autism spectrum disorder. [, , , , ]
Relevance: Although risperidone is associated with a lower risk of extrapyramidal side effects compared to typical antipsychotics, it can still cause these side effects in some individuals. [, , , , ] Trihexyphenidyl hydrochloride may be used in combination with risperidone to manage these side effects when they occur. [, , , , ]
Levodopa
Compound Description: Levodopa is a naturally occurring precursor to dopamine and is the mainstay of treatment for Parkinson's disease. [, ] It is converted to dopamine in the brain, helping to alleviate the motor symptoms of the disease.
Benztropine Mesylate
Compound Description: Benztropine mesylate is an anticholinergic medication primarily used to treat the symptoms of Parkinson's disease and to control extrapyramidal side effects induced by antipsychotic medications. [, ]
Relevance: Benztropine mesylate and trihexyphenidyl hydrochloride share a similar mechanism of action and are both used to manage extrapyramidal side effects caused by antipsychotic drugs. [, ] They work by blocking the activity of acetylcholine, a neurotransmitter, in the central nervous system.
Sodium Cromoglicate
Compound Description: Sodium cromoglicate is a medication used to prevent asthma symptoms. It works by stabilizing mast cells, which are involved in the inflammatory response that triggers asthma attacks. []
Relevance: While not structurally related to trihexyphenidyl hydrochloride, sodium cromoglicate is mentioned in the context of pharmacopoeia analysis methods. [] Both compounds are analyzed using different methods in the Japanese Pharmacopoeia compared to the European Pharmacopoeia and the United States Pharmacopeia. [] The Japanese Pharmacopoeia utilizes a potentiometric titration method, while the latter two employ HPLC methods for quantitative analysis. []
Alprazolam
Compound Description: Alprazolam is a benzodiazepine medication used to treat anxiety and panic disorders. It works by enhancing the effects of gamma-aminobutyric acid (GABA) in the brain, a neurotransmitter that has calming effects. []
Relevance: Alprazolam was compared to trihexyphenidyl hydrochloride in a study investigating the treatment of restless legs syndrome in hemodialysis patients. [] The study found that trihexyphenidyl hydrochloride was more effective than alprazolam in alleviating the symptoms of restless legs syndrome in this patient population. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Trihexyphenidyl is an amine. Trihexyphenidyl is a centrally acting muscarinic antagonist used for treatment of parkinsonism and drug-induced extrapyramidal disorders. Its discovery was published in 1949 in a study looking for drugs with antispasmodic activity. Trihexyphenidyl is rarely used in the treatment of parkinsonism, and is not a first line treatment due to significant adverse effects. It has largely been replaced by drugs such as [levodopa]. Trihexyphenidyl was granted FDA approval on 13 May 1949. Trihexyphenidyl is an oral anticholinergic agent used predominantly in the symptomatic therapy of Parkinson disease and movement disorders. Trihexyphenidyl has not been associated with serum enzyme elevations during treatment, but has been implicated in rare cases of acute liver injury. Trihexyphenidyl is only found in individuals that have used or taken this drug. It is one of the centrally acting muscarinic antagonists used for treatment of parkinsonian disorders and drug-induced extrapyramidal movement disorders and as an antispasmodic. Trihexyphenidyl is a selective M1 muscarinic acetylcholine receptor antagonist. It is able to discriminate between the M1 (cortical or neuronal) and the peripheral muscarinic subtypes (cardiac and glandular). Trihexyphenidyl partially blocks cholinergic activity in the CNS, which is responsible for the symptoms of Parkinson's disease. It is also thought to increase the availability of dopamine, a brain chemical that is critical in the initiation and smooth control of voluntary muscle movement. One of the centrally acting MUSCARINIC ANTAGONISTS used for treatment of PARKINSONIAN DISORDERS and drug-induced extrapyramidal movement disorders and as an antispasmodic. See also: Trihexyphenidyl Hydrochloride (has salt form).
BHPI is an antagonist of estrogen receptor α (ERα) that blocks 17β-estradiol-induced proliferation of drug-resistant breast, endometrial, and ovarian cancer cell lines at concentrations ranging from 10 to 1,000 nM. It is effective in vivo, driving tumor regression in mice bearing MCF-7 xenografts at a dose of 15 mg/kg daily. BHPI specifically inhibits ERα-dependent gene expression and protein synthesis by activating the unfolded protein response in cells. BHPI is a potent noncompetitive ERα biomodulator. It acts by selectively blocking proliferation of drug-resistant ERα-positive breast and ovarian cancer cells.
BI-01383298 is an inhibitor of the sodium-coupled citrate transporter (NaCT; IC50 = ~100 nM). It irreversibly inhibits sodium-dependent citrate uptake, but not nicotinate, arginine, glutamine, tryptophan, or lactate uptake, in HepG2 cells when used at concentrations ranging from 0.01 to 1 µM. BI01383298 is a potent inhibitor of SLC13A5, being selective over other family members and other transporters.